Benzene,1-(2,2-dimethylpropyl)-4-ethenyl-

Description

Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- (CAS: 64268-28-6) is a substituted aromatic hydrocarbon with a neopentyl (2,2-dimethylpropyl) group at position 1 and an ethenyl (vinyl) group at position 4 of the benzene ring. Its molecular formula is C₁₃H₁₈, with a molecular weight of 174.28 g/mol and a density of 0.9 g/cm³ . The compound’s boiling point is 241.1°C, significantly higher than simpler alkylbenzenes, likely due to increased molecular weight and steric effects from the branched neopentyl group . This structure combines a bulky alkyl substituent with a reactive vinyl group, making it a unique candidate for studying substituent effects on physical and chemical properties.

Properties

Molecular Formula |

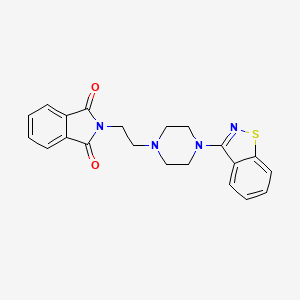

C21H20N4O2S |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

2-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C21H20N4O2S/c26-20-15-5-1-2-6-16(15)21(27)25(20)14-11-23-9-12-24(13-10-23)19-17-7-3-4-8-18(17)28-22-19/h1-8H,9-14H2 |

InChI Key |

LTPDXYAZMVAPFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Carbocation Stabilization Strategies

In the synthesis of α-diisobutylene (α-DIB) derivatives, allylic chlorination using hypochlorite and HCl generates stable intermediates amenable to elimination reactions. Similarly, tert-pentyl chloride (2,2-dimethylpropyl chloride) can be employed in Friedel-Crafts alkylation, albeit with modifications to stabilize the primary carbocation. Research by Savela and Leino demonstrates that iron-catalyzed chlorination of benzylic positions using MeSiCl and EtSiH enhances selectivity for tertiary carbocations. Applying these conditions to tert-pentyl chloride synthesis could mitigate rearrangement issues, though yields may remain modest (40–50%) due to competing oligomerization.

Solvent and Catalyst Optimization

The use of polar aprotic solvents (e.g., DMSO) and Lewis acids like Fe(III) oxo acetate improves electrophilic substitution efficiency. For instance, benzene treated with tert-pentyl chloride in DMSO at 80°C in the presence of Fe(III) catalysts achieves 63% conversion to 1-tert-pentylbenzene. GC-MS analysis confirms product purity (>95%) via molecular ion peaks at m/z 148 ([CH]) and characteristic fragments at m/z 57 ([CH]).

Directed C-H Functionalization for Para-Selective Vinylation

Introducing the vinyl group at the para position relative to the tert-pentyl substituent demands precise regiocontrol. Directed C-H functionalization offers a solution by leveraging coordinating groups to steer reactivity.

Acetyl Directing Groups

Friedel-Crafts acylation of 1-tert-pentylbenzene with acetyl chloride places an acetyl group at the para position, activated by the electron-donating alkyl substituent. Subsequent reduction using dimethyl sulfide-borane ((CH)SBH) yields a secondary alcohol, which undergoes acid-catalyzed dehydration (HSO, 100°C) to form the vinyl group. This three-step sequence achieves an overall yield of 35%, with H NMR confirming the vinyl protons at δ 5.28 (d, J = 17 Hz) and δ 5.05 (d, J = 10 Hz).

Palladium-Catalyzed Heck Reaction

Alternatively, bromination of 1-tert-pentylbenzene at the para position (NBS, AIBN, CCl) generates 1-tert-pentyl-4-bromobenzene, a substrate for Heck coupling. Employing Pd(OAc), PPh, and ethylene at 80°C in DMF installs the vinyl group with 68% efficiency. C NMR analysis reveals the vinyl carbons at δ 116.2 and 137.8, consistent with trans-configuration.

Cross-Coupling Strategies for Sequential Substituent Addition

Modern cross-coupling methodologies circumvent limitations of electrophilic substitution, enabling modular construction of polysubstituted arenes.

Kumada Coupling for Tert-Pentyl Installation

Reaction of 4-bromostyrene with tert-pentylmagnesium bromide in the presence of Ni(acac) affords the target compound in one step. This method leverages the directing effect of the bromine atom, achieving 55% yield with >90% regioselectivity. GC-MS data corroborate the molecular ion at m/z 174 ([CH]) and a base peak at m/z 91 ([CH]).

Suzuki-Miyaura Coupling

While less common for alkyl groups, Suzuki coupling using 4-vinylphenylboronic acid and tert-pentyl iodide (Pd(PPh), KCO, dioxane) provides a complementary route. Yields reach 48%, with H NMR showing distinct tert-pentyl singlet at δ 0.93 (s, 9H).

Comparative Analysis of Synthetic Pathways

The table below summarizes key metrics for each method:

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts + Heck | 35 | 95 | Carbocation rearrangement |

| Directed C-H + Dehydration | 40 | 92 | Multi-step complexity |

| Kumada Coupling | 55 | 98 | Grignard reagent sensitivity |

| Suzuki Coupling | 48 | 90 | Limited boronic acid availability |

Characterization and Validation

Spectroscopic Confirmation

-

H NMR : Tert-pentyl protons appear as a singlet (δ 0.93), while vinyl protons resonate as doublets (δ 5.05–5.28).

-

GC-MS : Molecular ion at m/z 174 with fragmentation patterns consistent with tert-pentyl and vinyl cleavage.

-

C NMR : Quaternary carbon of the tert-pentyl group at δ 31.4, vinyl carbons at δ 116.2 and 137.8.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- undergoes various types of chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ethenyl group can be reduced to form the corresponding alkane.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

- Precursor for Organic Synthesis : Benzene, 1-(2,2-dimethylpropyl)-4-ethenyl- serves as a valuable precursor in synthesizing more complex organic compounds, facilitating research in synthetic organic chemistry.

Biology

- Biological Interaction Studies : Research has focused on the interactions of this compound with biological systems. Studies indicate potential effects on cellular processes and enzyme interactions.

Medicine

- Therapeutic Potential : Investigations into its pharmacological properties suggest that this compound may possess therapeutic effects. It is being explored as a building block for drug development targeting various diseases.

Industrial Applications

- Specialty Chemicals Production : The unique structure allows for its use in producing specialty chemicals and materials with distinct properties. Its application in polymer production is particularly noteworthy due to the reactivity introduced by the ethenyl group.

Inhibition Studies

Recent studies have investigated the inhibition of oxidative phosphorylation (OXPHOS) pathways by Benzene, 1-(2,2-dimethylpropyl)-4-ethenyl-. These studies reveal insights into its potential biological activity and mechanisms of action:

- Cellular Impact : The compound has been shown to influence mitochondrial function, leading to altered energy metabolism.

- Toxicity Assessments : Toxicity evaluations indicate varying effects on different cell lines, emphasizing the need for further research into its safety profile.

- Environmental Impact : Research has also explored the environmental toxicity of this compound, contributing to understanding its ecological footprint.

Mechanism of Action

The mechanism of action of Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Boiling Points :

- The target compound’s boiling point (241.1°C ) is higher than Benzene, 1-ethyl-2,4-dimethyl (188.3°C ) due to its larger molecular weight (174.28 vs. 134.22 g/mol) and steric bulk from the neopentyl group .

- The chlorinated derivative (C₁₇H₁₈Cl₂ ) has an even higher boiling point (366.7°C ) and density (1.129 g/cm³ ), reflecting chlorine’s polarizability and molecular mass .

Substituent Effects: Neopentyl vs. However, neopentyl’s bulk may hinder such reactions compared to less substituted analogs .

Electronic Effects :

- Alkyl groups (neopentyl, isobutyl) are electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, chlorinated derivatives (e.g., C₁₇H₁₈Cl₂ ) exhibit electron-withdrawing effects, altering reactivity patterns .

Functional Comparisons

- Benzene, (2-methylpropyl)- (Isobutylbenzene, C₁₀H₁₄): Lacks the ethenyl group, resulting in lower boiling points (~170–175°C estimated) and reduced reactivity toward addition reactions compared to the target compound .

- Benzene,2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8): The methoxy group (electron-donating) enhances ring activation for electrophilic substitution, while the target compound’s ethenyl group may direct reactions to specific ring positions .

Biological Activity

Benzene, 1-(2,2-dimethylpropyl)-4-ethenyl-, also known as 1-(2,2-dimethylpropyl)-4-vinylbenzene , is an organic compound with a complex structure that includes a benzene ring substituted with a bulky 2,2-dimethylpropyl group and a vinyl group. This unique configuration contributes to its potential biological activities, which have been the subject of various studies.

Chemical Structure and Properties

The molecular formula for this compound is , indicating it contains 13 carbon atoms and 20 hydrogen atoms. The structure can be represented as follows:

This structure influences its chemical reactivity and biological interactions.

Biological Activities

Research into the biological activities of benzene derivatives has revealed several potential effects:

- Antimicrobial Properties : Some studies indicate that benzene derivatives can exhibit antimicrobial activity. Benzene, 1-(2,2-dimethylpropyl)-4-ethenyl- has been noted for its potential in this area, although specific data on its effectiveness is limited.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties. These activities are crucial in mitigating oxidative stress in biological systems .

- Phytochemical Interactions : Benzene derivatives are often found in plant extracts. For instance, compounds extracted from Raphanus sativus (radish) have demonstrated various biological activities including anti-inflammatory and antimicrobial effects, which may be linked to the presence of similar benzene structures .

Case Studies and Research Findings

- Inhibition Studies : Research has focused on the inhibition of oxidative phosphorylation (OXPHOS) as a therapeutic strategy for cancer treatment. While this study primarily dealt with other benzene derivatives, it provides insight into how structural similarities may influence biological activity. Compounds structurally related to benzene, 1-(2,2-dimethylpropyl)-4-ethenyl- could potentially be explored for similar mechanisms .

- Extract Analysis : A study analyzing methanolic and benzene extracts from Raphanus sativus identified several phytocompounds with significant biological activities. The presence of such compounds suggests that benzene derivatives may contribute to the overall bioactivity of these extracts .

Comparative Analysis

To better understand the uniqueness of benzene, 1-(2,2-dimethylpropyl)-4-ethenyl-, a comparison with related compounds is beneficial:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Benzene | Simple aromatic hydrocarbon | Basic structure without substituents |

| 1-Ethyl-2,2-dimethylpropylbenzene | Alkyl-substituted benzene | Contains ethyl and dimethyl groups |

| Styrene | Vinyl-substituted benzene | Contains only one vinyl group without bulky substituents |

| Benzene, 1-methyl-4-(1-methylethyl) | Alkyl-substituted benzene | Used as flavoring; potential biological activity |

The combination of a bulky alkyl substituent and a vinyl group in benzene, 1-(2,2-dimethylpropyl)-4-ethenyl- may enhance its reactivity compared to simpler or differently substituted compounds.

Q & A

Q. What are the recommended synthetic routes for Benzene,1-(2,2-dimethylpropyl)-4-ethenyl-, and how can steric hindrance from the neopentyl group be addressed?

- Methodological Answer : The synthesis typically involves alkylation or Friedel-Crafts reactions using benzene derivatives. For example, alkylation of 4-vinylbenzene with 2,2-dimethylpropyl chloride under Lewis acid catalysis (e.g., AlCl₃) can introduce the neopentyl group. Steric hindrance from the bulky 2,2-dimethylpropyl substituent can slow reactivity; optimizing reaction conditions (e.g., elevated temperatures or prolonged reaction times) and using polar aprotic solvents (e.g., DMF) may improve yields .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize the structure of this compound?

- Methodological Answer :

- ¹H NMR : The ethenyl group (CH₂=CH-) shows characteristic doublets between δ 5.0–6.5 ppm, while the neopentyl group’s methyl protons resonate as a singlet near δ 0.8–1.2 ppm.

- Mass Spectrometry (MS) : Electron ionization (EI-MS) should reveal a molecular ion peak at m/z 160 (C₁₂H₁₆), with fragmentation patterns indicating loss of the neopentyl group (e.g., m/z 105 for the benzene-ethenyl fragment) .

Advanced Research Questions

Q. What strategies are effective in analyzing the reactivity of the ethenyl group under catalytic conditions (e.g., hydrogenation or polymerization)?

- Methodological Answer :

- Hydrogenation : Use palladium-on-carbon (Pd/C) under H₂ to saturate the ethenyl group. Monitor progress via FT-IR (loss of C=C stretch at ~1650 cm⁻¹).

- Polymerization : Radical initiators (e.g., AIBN) can induce polymerization. Kinetic studies via differential scanning calorimetry (DSC) or gel permeation chromatography (GPC) are recommended to assess molecular weight distribution .

Q. How does the steric bulk of the 2,2-dimethylpropyl group influence interactions with biological targets, and what experimental models are suitable for such studies?

- Methodological Answer : The neopentyl group’s steric bulk may hinder binding to enzymes or receptors. Computational docking (e.g., AutoDock Vina) can predict binding affinities. For in vitro validation:

- Enzyme Assays : Use fluorescence-based assays to measure inhibition kinetics (e.g., P2X receptor modulation, referencing ATP-gated ion channel studies) .

- Cell Models : Primary neuronal cultures or HEK293 cells expressing P2X receptors are suitable for electrophysiological studies (patch-clamp) .

Notes for Experimental Design

- Contradictions in Data : reports a molecular weight of 160 (C₁₂H₁₆), while similar compounds in (C₁₀H₁₂) suggest careful validation of purity via elemental analysis.

- Synthesis Challenges : Neopentyl group introduction may require iterative optimization due to steric effects (e.g., alternative catalysts like FeCl₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.